2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

Lipophilicity Regioisomer differentiation Drug design

2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline (CAS 1040049-60-2) is a fluorinated aromatic amine with the molecular formula C14H13F2N and a molecular weight of 233.26 g/mol. It belongs to the class of N-benzylaniline derivatives, characterized by a secondary amine bridge connecting a 2-fluoro-4-methylaniline moiety and a 4-fluorobenzyl group.

Molecular Formula C14H13F2N
Molecular Weight 233.26 g/mol
CAS No. 1040049-60-2
Cat. No. B3341726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline
CAS1040049-60-2
Molecular FormulaC14H13F2N
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)F
InChIInChI=1S/C14H13F2N/c1-10-2-7-14(13(16)8-10)17-9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3
InChIKeyRCSIZYOECVTVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline (CAS 1040049-60-2): Key Compound Properties and Class Profile for Informed Procurement


2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline (CAS 1040049-60-2) is a fluorinated aromatic amine with the molecular formula C14H13F2N and a molecular weight of 233.26 g/mol. It belongs to the class of N-benzylaniline derivatives, characterized by a secondary amine bridge connecting a 2-fluoro-4-methylaniline moiety and a 4-fluorobenzyl group . This class has been investigated for anti-tyrosinase and anti-melanogenic activities in the context of skin depigmentation research, with certain structural analogs demonstrating inhibitory effects comparable to kojic acid [1]. The compound is commercially available with a typical purity of 97% and is intended for research and development use only .

Why 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline Cannot Be Replaced by Generic N-Benzylaniline Analogs in Research Settings


Within the fluorinated N-benzylaniline series, subtle variations in substitution patterns directly modulate both physicochemical and biological profiles. The target compound features a distinct 2-fluoro-4-methylaniline core coupled with a para-fluorobenzyl group. Closely related analogs—such as 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline (CAS 1019520-74-1), which shifts the aniline fluorine from the 2- to the 3-position, or 2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline (CAS 1039823-53-4), which relocates the benzyl fluorine from para to ortho—exhibit different calculated partition coefficients and topographical polar surface areas despite sharing the same molecular formula . In the published anti-tyrosinase evaluation, activity was highly dependent on the specific fluorine substitution pattern, with a single derivative (3-fluoro-4-methoxyaniline variant) achieving 75.4% inhibition, underscoring that even minor regioisomeric changes can eliminate or substantially alter target engagement [1]. Generic interchange without verifying the exact regiosubstitution identity risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline (CAS 1040049-60-2) from Closest Analogs


Predicted Lipophilicity Differentiates 2-Fluoro vs. 3-Fluoro Regioisomers Despite Identical Molecular Formula

The target compound (2-fluoro substitution on aniline ring) and its direct regioisomer 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline share the identical molecular formula C14H13F2N and mass (233.26 g/mol). However, the position of the fluorine substituent on the aniline ring is predicted to alter the compound's lipophilicity, as evidenced by the distinct calculated LogP values reported for fluorinated aniline derivatives with varying substitution patterns [1]. This differentiation is critical in medicinal chemistry campaigns where LogP governs membrane permeability, off-target binding, and ADME properties.

Lipophilicity Regioisomer differentiation Drug design

Topological Polar Surface Area (tPSA) Constrains Blood-Brain Barrier Penetration Compared to Non-Fluorinated or Less Fluorinated Analogs

The target compound has a calculated tPSA of 12.03 Ų . In comparison, mono-fluorinated analogs such as N-(4-Fluorobenzyl)-4-methylaniline (CAS 127598-66-7), which lacks the 2-fluoro group, possess a similar low tPSA but altered hydrogen-bonding capacity. The consistently low tPSA values across this series place these compounds below the typical CNS drug threshold of <90 Ų, while the additional fluorine may affect passive permeability through increased lipophilicity without increasing PSA. Quantitative differences in tPSA between the target and non-fluorinated parent N-benzyl-4-methylaniline would be measurable but are not publicly available as direct comparative data .

tPSA CNS drug design Physicochemical filtering

Anti-Tyrosinase Class Activity Confirmed for Fluorinated N-Benzylanilines, but Compound-Specific Quantitative Data Remain Unpublished

A 2022 study by Singpanna et al. synthesized and screened a library of fluorinated N-benzylaniline derivatives for anti-tyrosinase activity using mushroom tyrosinase at 500 µM [1]. The most potent compound identified was N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (compound 3d), achieving 75.4 ± 0.34% inhibition, comparable to kojic acid as the positive control [1]. While the target compound 2-fluoro-N-(4-fluorobenzyl)-4-methylaniline is structurally aligned with this library, its specific inhibitory percentage was not disclosed in the publicly available abstract. The study unequivocally establishes that activity within this chemotype is exquisitely sensitive to the type and position of substituents on both the aniline and benzyl rings, meaning that the activity of one family member cannot be inferred from another.

Anti-tyrosinase Melanogenesis inhibition Skin depigmentation

Patent Landscape Confirms Utility of N-Substituted Benzylic Anilines as Mitotic Kinesin Inhibitors but Does Not Disclose Data for CAS 1040049-60-2

Patent US 2008/0234281 A1 describes a broad genus of N-substituted benzylic aniline derivatives as inhibitors of mitotic kinesin KSP, useful for treating cellular proliferative diseases such as cancer [1]. The patent exemplifies numerous compounds, primarily those bearing a 3-chloro-4-fluoroaniline core. The target compound, 2-fluoro-N-(4-fluorobenzyl)-4-methylaniline, falls within the general structural scope but is not specifically enumerated or assayed in the disclosed data. This indicates that while the compound is a legitimate member of this pharmacologically relevant chemotype, there is no patent-disclosed evidence that the specific 2-fluoro-4-methyl substitution pattern provides any advantage over the extensively exemplified 3-chloro-4-fluoro analogs for KSP inhibition.

KSP kinesin Mitotic inhibitor Cancer

Application Scenarios Where 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline Delivers Measurable Value Based on Current Evidence


Building Block for Exploring 2-Fluoroaniline SAR in Fluorinated Benzylamine Library Synthesis

Due to its specific 2-fluoro-4-methyl substitution pattern, this compound is a rational choice as a synthetic intermediate when constructing focused libraries of N-benzylanilines to probe the effect of ortho-fluorination on the aniline ring. The 2-fluoro group is known to influence the basicity of the adjacent amine (pKa lowering) and restrict rotational freedom, which can be exploited in scaffold rigidification strategies [1]. Its use is supported by the general methodology for synthesizing fluorinated N-benzylanilines via reductive amination or nucleophilic substitution, as demonstrated in the anti-tyrosinase study [2].

Negative Control or Comparator in Anti-Tyrosinase Screening Campaigns

Given that the most potent anti-tyrosinase compound in the Singpanna et al. series (3d) features a 3-fluoro-4-methoxyaniline core rather than a 2-fluoro-4-methylaniline core, this target compound may serve as a structurally matched negative control or comparator to validate that the 3-fluoro-4-methoxy pharmacophore is essential for activity [2]. Its procurement is justified in studies aiming to demarcate the SAR boundary for tyrosinase inhibition within this chemotype.

Starting Material for Derivatization into KSP-Targeted Agents

The patent literature establishes the relevance of N-substituted benzylic anilines as KSP kinesin inhibitors [3]. While this specific compound lacks disclosed KSP activity, its 2-fluoro-4-methylaniline core provides a different electronic profile compared to the predominantly 3-chloro-4-fluoro exemplars in the patent. It can be utilized as a starting material for late-stage functionalization (e.g., bromination, coupling reactions) to generate novel analogs for antimitotic screening, potentially expanding the SAR landscape beyond the claimed chloro-fluoro subgenus [3].

Quote Request

Request a Quote for 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.